
2,5-Dimethylbenzyl chloride
Overview
Description
2,5-Dimethylbenzyl chloride is an organic compound with the molecular formula C₉H₁₁Cl. It is a derivative of benzyl chloride, where the benzene ring is substituted with two methyl groups at the 2 and 5 positions. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylbenzyl chloride can be synthesized through the chloromethylation of 2,5-dimethylbenzene (p-xylene). The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylbenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction Reactions: Reduction of this compound can yield 2,5-dimethylbenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or ammonia are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution: 2,5-Dimethylbenzyl alcohol, 2,5-dimethylbenzonitrile.
Oxidation: 2,5-Dimethylbenzoic acid.
Reduction: 2,5-Dimethylbenzyl alcohol.
Scientific Research Applications
Chemical Properties and Safety
2,5-Dimethylbenzyl chloride is characterized by the molecular formula and a molecular weight of approximately 154.637 g/mol. It is classified as a hazardous material due to its corrosive nature, causing severe skin burns and eye damage upon contact . Understanding its chemical properties is crucial for safe handling and application in research.
Synthesis and Organic Chemistry Applications
Synthetic Intermediates:
this compound serves as a valuable intermediate in organic synthesis. It is often used to introduce the 2,5-dimethylbenzyl group into various organic compounds. This functionality can enhance the biological activity of synthesized molecules.
Case Study: Synthesis of Imidamide Analogs
In a study published in 2022, this compound was utilized as a substituent (R1) in the synthesis of imidamide analogs. The resulting compounds exhibited significant biological activity against Trypanosoma brucei, with one compound showing an IC50 value of 1 nM . This demonstrates the utility of this compound in developing potent pharmaceuticals.
Compound | R1 (Substituent) | IC50 (nM) | Selective Index |
---|---|---|---|
Compound 25 | 2,5-Dimethylbenzyl | 1 | >45,000 |
Compound 24 | Ethyl | 500 | >800 |
Pharmaceutical Applications
Antiparasitic Activity:
The use of this compound in drug development has been highlighted through its incorporation into antiparasitic agents. The aforementioned study indicated that compounds derived from this chloride not only inhibit tubulin polymerization but also show selectivity towards T. brucei cells . This specificity is crucial for developing treatments for diseases like African sleeping sickness.
Potential for Anticancer Agents:
Research indicates that derivatives of benzyl chlorides can exhibit anticancer properties. The introduction of the dimethyl group at specific positions on the benzene ring may enhance the efficacy of these compounds against various cancer cell lines.
Industrial Applications
Polymer Chemistry:
In polymer science, this compound has been studied for its effects on polymer properties such as molecular weight and thermal characteristics. Its role as a chain transfer agent in radical polymerizations can lead to tailored polymer architectures with specific functionalities .
Market Insights
The global market for this compound is expanding due to its diverse applications in pharmaceuticals and polymers. The market insights report indicates a growing demand driven by advancements in synthetic methodologies and increased research activities .
Mechanism of Action
The mechanism of action of 2,5-dimethylbenzyl chloride involves its reactivity as an electrophile due to the presence of the chlorine atom. In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, forming new bonds. The methyl groups at the 2 and 5 positions influence the reactivity and stability of the compound by providing steric hindrance and electron-donating effects .
Comparison with Similar Compounds
Benzyl Chloride: Lacks the methyl groups, making it less sterically hindered and more reactive.
2,4-Dimethylbenzyl Chloride: Has methyl groups at the 2 and 4 positions, affecting its reactivity differently.
3,5-Dimethylbenzyl Chloride: Methyl groups at the 3 and 5 positions alter its chemical behavior compared to 2,5-dimethylbenzyl chloride.
Uniqueness: this compound is unique due to the specific positioning of the methyl groups, which influences its reactivity and applications. The steric and electronic effects imparted by the methyl groups make it a valuable intermediate in organic synthesis .
Biological Activity
2,5-Dimethylbenzyl chloride (C10H13Cl) is an organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial properties, cytotoxicity, and potential applications in medicinal chemistry.
This compound is a chlorinated aromatic compound characterized by a benzyl group substituted with two methyl groups at the 2 and 5 positions. Its chemical structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various compounds for their bactericidal effects, it was found that this compound demonstrated potent activity against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated using various cell lines. In vitro assays revealed that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. The half-maximal inhibitory concentration (IC50) values were measured as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 |
MCF-7 (breast cancer) | 15 |
HEK293 (human embryonic kidney) | >100 |
These findings indicate that this compound may selectively target malignant cells, making it a potential candidate for cancer therapy.
The mechanism by which this compound exerts its biological effects appears to involve interference with cellular processes such as tubulin polymerization. A study indicated that this compound could inhibit microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. This was evidenced by Western blot analysis showing decreased levels of polymerized tubulin in treated cells.
Case Studies and Research Findings
- Antiproliferative Activity : A recent study focused on the antiproliferative activity of various derivatives of benzyl chlorides, including this compound. The results indicated a significant reduction in cell viability in cancer models while maintaining low toxicity levels in normal cells .
- Tubulin Inhibition : Further investigation into the compound's mechanism revealed that it acts as a tubulin inhibitor. Compounds similar to this compound were shown to disrupt microtubule formation in T. brucei, suggesting potential applications in treating parasitic infections .
- Selectivity Index : The selectivity index of this compound was calculated based on its IC50 values against cancer versus normal cell lines. A higher selectivity index indicates a favorable therapeutic window for potential clinical use.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2,5-Dimethylbenzyl Chloride in laboratory settings?
The primary synthesis involves chlorination of p-xylene derivatives. For example, p-xylene (24) undergoes side-chain chlorination via Grummitt and Bush’s method to yield this compound (25) with a reported 39% yield . Key steps include:
- Dissolving p-xylene in a chlorinating agent (e.g., Cl₂ or SOCl₂) under controlled conditions.
- Isolation via distillation or recrystallization.
- Critical parameters : Reaction temperature, stoichiometry of chlorinating agents, and purification techniques.
Q. What spectroscopic techniques are used to characterize this compound?
Characterization relies on:
- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm) and benzylic CH₂Cl (δ 4.5–5.0 ppm) .
- IR : Stretching vibrations for C-Cl (~550–750 cm⁻¹) and aromatic C-H (~3000–3100 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 154 for [M]⁺) and fragmentation patterns to confirm structure .
Q. What safety precautions are necessary when handling this compound?
- Lachrymator : Use fume hoods and eye protection to avoid irritation .
- Skin/eye contact : Immediate rinsing with water for ≥15 minutes; remove contaminated clothing .
- Storage : Keep in airtight containers in dry, ventilated areas away from ignition sources .
Advanced Research Questions
Q. How can the low yield in the synthesis of this compound (e.g., 39%) be addressed?
- Optimize chlorination : Increase reaction time or use catalysts (e.g., FeCl₃) to enhance selectivity for benzylic chlorination over ring substitution .
- Purification : Employ fractional distillation or column chromatography to isolate the product from byproducts like di- or trichlorinated derivatives .
- Scale-up considerations : Monitor exothermic reactions to prevent decomposition.
Q. What are the mechanistic considerations in the chlorination of p-xylene derivatives to form this compound?
- Radical pathway : Initiation via UV light or peroxides, leading to H-abstraction at the benzylic position followed by Cl₂ addition .
- Ionic pathway : Use of Lewis acids (e.g., AlCl₃) to polarize Cl₂, facilitating electrophilic attack on the methyl group.
- Steric effects : Methyl groups at positions 2 and 5 direct chlorination to the benzylic position due to reduced ring activation .
Q. How does this compound’s stability vary under different storage conditions?
- Moisture sensitivity : Hydrolyzes to 2,5-Dimethylbenzyl alcohol in humid environments; store with desiccants .
- Thermal stability : Decomposes above 150°C, releasing HCl gas; avoid prolonged heating .
- Light sensitivity : Degrades under UV light; use amber glass containers .
Q. How can researchers resolve discrepancies in spectroscopic data across studies?
- Reference standards : Compare with authenticated spectra from databases like NIST Chemistry WebBook .
- Deuterated solvents : Use CDCl₃ for NMR to avoid solvent interference .
- Collaborative validation : Cross-check data with independent labs or computational models (e.g., DFT calculations for NMR shifts).
Properties
IUPAC Name |
2-(chloromethyl)-1,4-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECXPZGFZFGDRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061177 | |
Record name | 2-Chloromethyl-p-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824-45-3 | |
Record name | 2,5-Dimethylbenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-(chloromethyl)-1,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethylbenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133437 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2-(chloromethyl)-1,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloromethyl-p-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloromethyl-p-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.390 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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